molecular formula C16H19N3O3 B2472583 3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034432-96-5

3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2472583
CAS No.: 2034432-96-5
M. Wt: 301.346
InChI Key: FORITGGPRIPONA-UHFFFAOYSA-N
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Description

The compound “3-(1-(3-(o-Tolyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione” is a complex organic molecule that contains azetidine and imidazolidine-2,4-dione rings . Azetidines are four-membered cyclic amines , and imidazolidine-2,4-diones, also known as hydantoins, contain an active urea moiety .


Synthesis Analysis

While specific synthesis methods for this compound are not available, azetidin-2-one derivatives can be synthesized using various methods . For example, the starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of azetidine and imidazolidine-2,4-dione rings . Spirocyclic compounds, which have two rings sharing the same atom, are characterized by their rigidity, which can decrease the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Scientific Research Applications

Synthesis and Applications in Supramolecular Chemistry

Glycolurils and their analogues, similar in structure to the compound of interest, have found widespread applications in various fields, including pharmacology, explosives, gelators, and as building blocks in supramolecular chemistry. Their unique structural features make them suitable for the development of pharmacologically active compounds with antibacterial, nootropic, and neurotropic properties. This highlights the importance of developing new methods for synthesizing such complex molecules for diverse scientific applications (Kravchenko, Baranov, & Gazieva, 2018).

Antinociceptive Properties

Research on imidazolidine derivatives, which share a core structure with the specified compound, has revealed their potential in treating neuropathic pain due to their psychopharmacological properties. A study on the antinociceptive effect of a hydantoin derivative in mice demonstrated its efficacy in reducing pain without affecting motor coordination or anxiety behavior, suggesting the therapeutic potential of these compounds in pain management (Queiroz et al., 2015).

Hypoglycemic Activity

The design and synthesis of thiazolidine-2,4-diones from related structures have been explored for their hypoglycemic activity, representing an important step towards developing new treatments for diabetes. One study evaluated the effect of these compounds on insulin-induced adipocyte differentiation and their in vivo hypoglycemic activity, providing insights into their potential as novel hypoglycemic agents (Oguchi et al., 2000).

Anticancer Activity

Novel analogs of imidazolidine-2,4-diones have been synthesized and screened for their potential as anticancer agents. These compounds have shown promising results in inhibiting the growth of cancer cells, offering a new avenue for cancer therapy development. The synthesis and evaluation of these compounds underscore the importance of structural modifications to enhance their therapeutic efficacy (Penthala, Reddy, & Crooks, 2011).

Antimicrobial and Antioxidant Activities

Compounds incorporating the imidazolidine-2,4-dione motif have been investigated for their antimicrobial and antioxidant activities. These studies have led to the identification of new molecules with significant biological activities, highlighting the versatility of imidazolidine-2,4-diones in developing therapeutics for various diseases (Saundane & Walmik, 2013).

Properties

IUPAC Name

3-[1-[3-(2-methylphenyl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-11-4-2-3-5-12(11)6-7-14(20)18-9-13(10-18)19-15(21)8-17-16(19)22/h2-5,13H,6-10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORITGGPRIPONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N2CC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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